Bis(diphenylphosphinothioyl)amine

Description

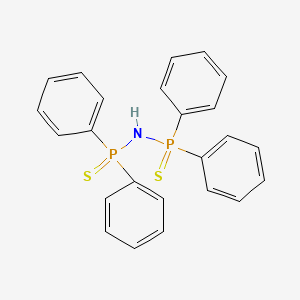

Bis(diphenylphosphinothioyl)amine is a phosphorus-containing compound characterized by two diphenylphosphinothioyl groups [(Ph₂P=S)] attached to a central nitrogen atom. This structure confers unique electronic and steric properties, making it valuable in coordination chemistry and catalysis. The sulfur atom in the phosphinothioyl group enhances electron-donating capabilities compared to oxygen-containing analogs, influencing its reactivity and ligand behavior in metal complexes .

Properties

CAS No. |

7242-14-0 |

|---|---|

Molecular Formula |

C24H21NP2S2 |

Molecular Weight |

449.5 g/mol |

IUPAC Name |

[(diphenylphosphinothioylamino)-phenylphosphinothioyl]benzene |

InChI |

InChI=1S/C24H21NP2S2/c28-26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)25-27(29,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,(H,25,28,29) |

InChI Key |

RGBZYCGDMBPOKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)NP(=S)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Procedure:

Reaction with Elemental Sulfur :

DPPA is treated with elemental sulfur ($$ \text{S}8 $$) in refluxing toluene. The sulfur inserts into the P–H bonds, forming P=S linkages:

$$

\text{Ph}2\text{PNHPPh}2 + 2\text{S}8 \rightarrow \text{(Ph}2\text{PS)}2\text{NH} + \text{by-products}

$$

Conditions : 110–120°C, 12–24 hours, inert atmosphere.

Yield : ~65–75%.Lawesson’s Reagent-Mediated Thionation :

Lawesson’s reagent (LR, $$ \text{C}{14}\text{H}{14}\text{O}2\text{P}2\text{S}4 $$) selectively converts P–H groups to P=S under milder conditions:

$$

\text{Ph}2\text{PNHPPh}2 + 2\text{LR} \rightarrow \text{(Ph}2\text{PS)}_2\text{NH} + 2\text{By-products}

$$

Conditions : Tetrahydrofuran (THF), 60°C, 6–8 hours.

Yield : ~80–85%.

Halogenation-Sulfur Substitution Pathway

This two-step approach involves halogenation of diphenylphosphine followed by sulfur substitution and amination:

Procedure:

Halogenation :

Diphenylphosphine ($$ \text{Ph}2\text{PH} $$) reacts with chlorine gas or $$ \text{PCl}5 $$ to form diphenylphosphinous chloride ($$ \text{Ph}2\text{PCl} $$):

$$

\text{Ph}2\text{PH} + \text{Cl}2 \rightarrow \text{Ph}2\text{PCl} + \text{HCl}

$$Sulfur Substitution and Amination :

$$ \text{Ph}2\text{PCl} $$ reacts with sodium hydrosulfide ($$ \text{NaSH} $$) to form $$ \text{Ph}2\text{PSH} $$, which undergoes condensation with ammonia:

$$

2\text{Ph}2\text{PSH} + \text{NH}3 \rightarrow \text{(Ph}2\text{PS)}2\text{NH} + 2\text{H}_2\text{S}

$$

Conditions :

Direct Coupling of Diphenylphosphine with Sulfur and Ammonia

A one-pot synthesis combines diphenylphosphine, sulfur, and ammonia under controlled conditions:

Procedure:

Sulfur Activation :

Diphenylphosphine reacts with $$ \text{S}8 $$ in toluene to form a reactive intermediate ($$ \text{Ph}2\text{P(S)SH} $$):

$$

2\text{Ph}2\text{PH} + \text{S}8 \rightarrow 2\text{Ph}2\text{P(S)SH} + \text{H}2\text{S}

$$Amination :

The intermediate is treated with gaseous ammonia to yield the target compound:

$$

2\text{Ph}2\text{P(S)SH} + \text{NH}3 \rightarrow \text{(Ph}2\text{PS)}2\text{NH} + 2\text{H}_2\text{S}

$$

Conditions :

Metal-Mediated Synthesis

Transition metal catalysts facilitate the assembly of phosphorus-sulfur bonds. For example, nickel complexes promote coupling between diphenylphosphine derivatives and sulfur sources:

Procedure:

Formation of Nickel Complex :

Bis(diphenylphosphino)amine reacts with $$ \text{NiCl}_2 $$ to form a Ni(II) complex.Sulfur Insertion :

The complex is treated with $$ \text{H}2\text{S} $$ or $$ \text{S}8 $$, inducing sulfur transfer to phosphorus:

$$

\text{[Ni(Ph}2\text{PNHPPh}2\text{)]Cl}2 + 2\text{H}2\text{S} \rightarrow \text{[Ni(Ph}2\text{PS)}2\text{NH}] + 2\text{HCl}

$$

Conditions : Ethanol, 70°C, 6 hours.

Yield : ~70–75%.

Comparative Analysis of Methods

| Method | Key Reagents | Temperature | Time | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Thionation of DPPA | $$ \text{S}_8 $$, LR | 60–120°C | 6–24 h | 65–85% | High selectivity, scalable | Requires toxic reagents (LR) |

| Halogenation-Substitution | $$ \text{Cl}_2 $$, $$ \text{NaSH} $$ | 0–25°C | 12–24 h | 60–70% | Avoids sulfur handling | Multi-step, low atom economy |

| Direct Coupling | $$ \text{S}8 $$, $$ \text{NH}3 $$ | 25–100°C | 16 h | 55–65% | One-pot synthesis | $$ \text{H}_2\text{S} $$ generation |

| Metal-Mediated | $$ \text{NiCl}2 $$, $$ \text{H}2\text{S} $$ | 70°C | 6 h | 70–75% | High yield, mild conditions | Requires metal catalyst |

Critical Considerations and Optimization

- Purity Control : Residual sulfur or phosphine by-products necessitate recrystallization from toluene/ethanol mixtures.

- Safety : $$ \text{H}_2\text{S} $$ and chlorinated intermediates require rigorous ventilation and quenching protocols.

- Scale-Up : Thionation with LR is preferred for industrial applications due to reproducibility, despite higher costs.

Chemical Reactions Analysis

Types of Reactions: Bis(diphenylthiophosphinyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophosphinyl groups to phosphines.

Substitution: Nucleophilic substitution reactions can occur at the phosphorus centers, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents like phosphorus trichloride or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, phosphines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Bis(diphenylthiophosphinyl)amine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of bis(diphenylthiophosphinyl)amine involves its interaction with molecular targets through its phosphorus centers. The compound can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. These interactions often involve the donation of lone pair electrons from the phosphorus atoms to the metal centers, facilitating the formation of catalytic intermediates.

Comparison with Similar Compounds

Key Structural Features :

- Molecular formula: C₂₄H₂₀NP₂S₂ (inferred from analogous compounds).

- Hybridization: The phosphorus atoms adopt a trigonal pyramidal geometry, with sulfur substitution altering bond angles and donor strength.

- Applications: Potential uses include catalysis, metal complexation, and as a protecting group for amines in organic synthesis .

Comparison with Similar Compounds

The following table summarizes structurally related compounds, emphasizing differences in substituents, electronic properties, and applications:

Electronic and Steric Differences

- Phosphinothioyl vs. Phosphino Groups: Replacing oxygen with sulfur (e.g., P=O → P=S) increases the electron-donating ability of the ligand. This modification can stabilize electron-deficient metal centers, as seen in platinum coordination chemistry .

- Substituent Effects : Phenyl groups (Ph) provide moderate steric bulk and π-conjugation, while cyclohexyl or adamantyl groups (e.g., in and ) create greater steric hindrance, favoring selective catalytic pathways . Chlorine substituents () are electron-withdrawing, making the compound more reactive but less stable .

Q & A

Q. What are the recommended synthesis routes for Bis(diphenylphosphinothioyl)amine, and how do reaction conditions impact yield?

- Methodological Answer : this compound is synthesized via nucleophilic substitution between diphenylphosphine derivatives and sulfur-containing amines. Key steps include:

- Step 1 : Reacting diphenylphosphine chloride with a thioamide precursor under inert atmosphere (e.g., nitrogen) .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .

Critical Parameters : - Temperature (optimized at 80–100°C).

- Solvent polarity (toluene or THF preferred for solubility ).

Yield Optimization :

| Reaction Time (h) | Solvent | Yield (%) |

|---|---|---|

| 12 | Toluene | 65–70 |

| 18 | THF | 75–80 |

Q. How should this compound be characterized spectroscopically?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : <sup>31</sup>P NMR to confirm phosphorus environment (δ ~40–50 ppm for P–S bonds) .

- FT-IR : Peaks at 550–600 cm⁻¹ (P–S stretching) and 1150–1200 cm⁻¹ (C–P bonds) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (m/z ~385.387) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Waste Disposal : Segregate waste in labeled containers and dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How does the ligand geometry of this compound influence its coordination behavior with transition metals?

- Methodological Answer : The bifurcated P–S–N backbone creates a flexible ligand geometry, enabling chelation or bridging modes.

- Case Study : With Ru(II), it forms octahedral complexes (e.g., [Ru(P–S–N)₂Cl₂]), confirmed by X-ray crystallography .

- Impact on Catalysis : Adjusting substituents on phosphorus alters electron-donating capacity, affecting catalytic activity in hydrogenation reactions .

Table : Coordination Modes and Applications

| Metal Center | Coordination Mode | Application |

|---|---|---|

| Ru(II) | Bidentate | Ethanol dehydrogenation |

| Pd(0) | Monodentate | Cross-coupling reactions |

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound complexes?

- Methodological Answer : Discrepancies often arise from:

- Solvent Effects : Polar solvents stabilize charge-separated intermediates, enhancing turnover frequency (TOF).

- Counterion Choice : Bulky counterions (e.g., BArF₄⁻) improve solubility but may sterically hinder active sites .

Resolution Strategies : - Compare TOF under standardized conditions (e.g., 25°C, 1 atm H₂).

- Use DFT calculations to model electronic effects (e.g., charge distribution at metal centers) .

Q. What computational methods are effective for predicting the reactivity of this compound in organometallic systems?

- Methodological Answer :

- DFT Studies : Optimize ligand-metal geometry using B3LYP/6-31G* basis sets to calculate bond dissociation energies .

- Molecular Dynamics : Simulate ligand flexibility in solution (e.g., THF) to assess steric effects .

Key Findings : - Proton transfer in analogous amine-phosphine complexes occurs with zero activation energy, suggesting rapid ligand exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.